molecular formula C₁₃H₁₂D₅N₅O₄ B1157952 N6-Propionyl Cordycepin-d5

N6-Propionyl Cordycepin-d5

Cat. No.: B1157952
M. Wt: 312.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Propionyl Cordycepin-d5 (CAS: 77378-04-2 for non-deuterated form; deuterated form referenced in and ) is a deuterium-labeled derivative of N6-Propionyl Cordycepin, a modified nucleoside analog. Cordycepin (3′-deoxyadenosine), the parent compound, is known for its antitumor, anti-inflammatory, and immunomodulatory properties. The N6-propionyl substitution enhances metabolic stability and bioavailability by reducing enzymatic deamination. The deuterated variant (-d5) incorporates five deuterium atoms, likely within the propionyl group, to study pharmacokinetic profiles via isotope tracing, a common practice in drug development to track metabolic pathways and improve compound stability.

Properties

Molecular Formula

C₁₃H₁₂D₅N₅O₄

Molecular Weight

312.34

Synonyms

3’-Deoxy-N-(1-oxopropyl)adenosine-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N6-Propionyl Cordycepin-d5 and related adenosine derivatives:

Compound Structural Modification CAS Number Key Properties/Applications References
This compound N6-propionyl group + 5 deuterium atoms Not explicitly listed (parent: 77378-04-2) Used in metabolic studies; deuterium slows CYP450-mediated metabolism, enhancing traceability in vivo.
N6-Lauroyl Cordycepin N6-lauroyl (C12 acyl chain) 77378-06-4 Increased lipophilicity improves membrane permeability; used in cancer cell uptake studies.
2-Iodo Adenosine Iodine substitution at C2 35109-88-7 Alters hydrogen bonding; used in receptor binding assays to probe adenosine kinase activity.
5'-O-Acetyl Adenosine Acetyl group at 5'-OH 2140-25-2 Enhances stability against phosphatases; common prodrug strategy for nucleoside analogs.
Regadenoson Non-nucleoside adenosine A2A agonist 313348-27-5 Clinically approved vasodilator; contrasts with cordycepin derivatives in mechanism and use.

Key Findings:

Metabolic Stability: The deuterium in this compound reduces metabolic clearance via the isotope effect, making it superior to non-deuterated analogs for pharmacokinetic studies. N6-Lauroyl Cordycepin’s long acyl chain increases lipophilicity (LogP >3) but may limit aqueous solubility, whereas the propionyl group in this compound balances solubility and membrane permeability.

Therapeutic Applications: Regadenoson (a non-nucleoside agonist) and 2-Iodo Adenosine target adenosine receptors directly, unlike cordycepin derivatives, which primarily inhibit RNA synthesis or modulate immune pathways.

Synthetic Utility: 5'-O-Acetyl Adenosine serves as a prodrug, while acylated cordycepin derivatives (e.g., N6-propionyl) resist deamination, extending half-life in biological systems.

Research and Regulatory Considerations

  • This compound is marketed as a research standard (e.g., TRC P786602 in ) but lacks clinical trial data, unlike Regadenoson, which has robust safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.